molecular formula C17H23NO2 B12174941 1-(Tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-OL CAS No. 2007-73-0

1-(Tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-OL

Cat. No.: B12174941
CAS No.: 2007-73-0
M. Wt: 273.37 g/mol
InChI Key: JBZCAAUCFLMBPV-UHFFFAOYSA-N
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Description

1-(Tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-OL is a chemical compound that belongs to the class of organic compounds known as beta-adrenergic agonists. These compounds are typically used in various scientific and medical applications due to their ability to interact with beta-adrenergic receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-OL typically involves the reaction of naphthalen-2-ol with an appropriate epoxide, followed by the introduction of the tert-butylamino group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthaldehyde, while reduction could produce naphthalen-2-ylmethanol.

Scientific Research Applications

1-(Tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-OL has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its interactions with beta-adrenergic receptors in cell signaling pathways.

    Medicine: Potential therapeutic applications in treating cardiovascular diseases due to its beta-adrenergic agonist properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects by binding to beta-adrenergic receptors, which are part of the G protein-coupled receptor family. This binding activates adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels. The elevated cAMP levels result in various physiological responses, such as increased heart rate and bronchodilation.

Comparison with Similar Compounds

Similar Compounds

    Propranolol: A non-selective beta-adrenergic antagonist used to treat hypertension and anxiety.

    Albuterol: A selective beta-2 adrenergic agonist used for treating asthma and chronic obstructive pulmonary disease (COPD).

Uniqueness

1-(Tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-OL is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other beta-adrenergic agonists. Its naphthalene moiety might provide enhanced binding affinity and selectivity for certain beta-adrenergic receptors.

Properties

CAS No.

2007-73-0

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

1-(tert-butylamino)-3-naphthalen-2-yloxypropan-2-ol

InChI

InChI=1S/C17H23NO2/c1-17(2,3)18-11-15(19)12-20-16-9-8-13-6-4-5-7-14(13)10-16/h4-10,15,18-19H,11-12H2,1-3H3

InChI Key

JBZCAAUCFLMBPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(COC1=CC2=CC=CC=C2C=C1)O

Origin of Product

United States

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